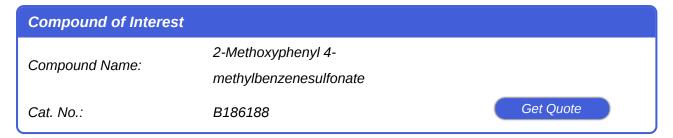


A Comparative Guide to the ¹H NMR Analysis of 2-Methoxyphenyl 4-methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of **2-Methoxyphenyl 4-methylbenzenesulfonate**, offering a comparative perspective with related compounds. The information herein is supported by experimental data from analogous structures and established principles of NMR spectroscopy.

Data Presentation: A Comparative Analysis of ¹H NMR Data

Due to the limited availability of direct experimental ¹H NMR data for **2-Methoxyphenyl 4-methylbenzenesulfonate** in the public domain, this guide presents a comparative analysis based on the closely related compound, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, and theoretical predictions for other relevant analogues. This approach allows for a robust estimation and interpretation of the expected chemical shifts for the target molecule.

The table below summarizes the experimental ¹H NMR data for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide and the predicted data for **2-Methoxyphenyl 4-methylbenzenesulfonate**, Phenyl 4-methylbenzenesulfonate, and 4-Methoxyphenyl 4-methylbenzenesulfonate. The predictions are based on established substituent effects in ¹H NMR spectroscopy.



Compound	Aromatic Protons (Tosyl Group) (ppm)	Aromatic Protons (Phenyl/Pheno xy Group) (ppm)	Methoxy Protons (- OCH₃) (ppm)	Methyl Protons (-CH₃) (ppm)
N-(2- Methoxyphenyl)- 4- methylbenzenes ulfonamide (Experimental)[1]	7.64 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 8.0 Hz, 2H)	7.52 (d, J = 8.0 Hz, 1H), 7.04- 7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H)	3.64 (s, 3H)	2.35 (s, 3H)
2-Methoxyphenyl 4- methylbenzenes ulfonate (Predicted)	~7.7 (d, 2H), ~7.3 (d, 2H)	~7.2-6.8 (m, 4H)	~3.7 (s, 3H)	~2.4 (s, 3H)
Phenyl 4- methylbenzenes ulfonate (Predicted)	~7.7 (d, 2H), ~7.3 (d, 2H)	~7.4-7.1 (m, 5H)	N/A	~2.4 (s, 3H)
4-Methoxyphenyl 4- methylbenzenes ulfonate (Predicted)	~7.7 (d, 2H), ~7.3 (d, 2H)	~7.0 (d, 2H), ~6.8 (d, 2H)	~3.8 (s, 3H)	~2.4 (s, 3H)

Note on Predicted Data: The predicted chemical shifts are estimations based on the known effects of substituents on aromatic rings. The electron-withdrawing nature of the tosyl group will generally deshield adjacent protons, shifting them downfield. Conversely, electron-donating groups like the methoxy group will shield adjacent protons, moving them upfield.

Experimental Protocols



A standard protocol for acquiring a high-quality ¹H NMR spectrum of a compound like **2-Methoxyphenyl 4-methylbenzenesulfonate** is outlined below.

- 1. Sample Preparation:
- Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for compounds of this nature.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
- 2. NMR Data Acquisition:
- Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
- Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
- Locking: Lock the spectrometer onto the deuterium signal of the solvent.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Acquisition Time: Set to 2-4 seconds.
 - Relaxation Delay: A delay of 1-2 seconds is generally adequate.
 - Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.



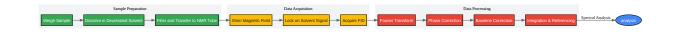
· Data Processing:

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of **2-Methoxyphenyl 4-methylbenzenesulfonate**, with the distinct proton environments highlighted.



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References



- 1. rsc.org [rsc.org]
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